molecular formula C15H18N4O B6575254 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine CAS No. 1105214-89-8

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine

Cat. No.: B6575254
CAS No.: 1105214-89-8
M. Wt: 270.33 g/mol
InChI Key: QOZLAEHIWRLHJD-UHFFFAOYSA-N
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Description

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This particular compound features a piperidine ring attached to a triazole ring, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine typically involves the following steps:

  • Formation of 1-(4-methylphenyl)-1H-1,2,3-triazole: This can be achieved through the reaction of 4-methylphenylhydrazine with an appropriate diazo compound in the presence of a catalyst.

  • Coupling with Piperidine: The resulting triazole compound is then coupled with piperidine using a suitable coupling reagent, such as carbonyldiimidazole (CDI), under controlled reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the triazole ring, involving nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted triazoles or piperidines.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound for drug development, targeting various diseases such as cancer and infectious diseases.

  • Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 1-(4-methylphenyl)-1H-1,2,3-triazole: Lacks the piperidine ring.

  • 1-(4-methylphenyl)-1H-1,2,4-triazole: Different triazole isomer.

  • 1-(4-methylphenyl)-piperidine: Lacks the triazole ring.

Uniqueness: 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is unique due to the presence of both the triazole and piperidine rings, which contribute to its distinct chemical and biological properties. This combination allows for a broader range of applications compared to compounds with only one of these functional groups.

Properties

IUPAC Name

[1-(4-methylphenyl)triazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-5-7-13(8-6-12)19-11-14(16-17-19)15(20)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZLAEHIWRLHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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